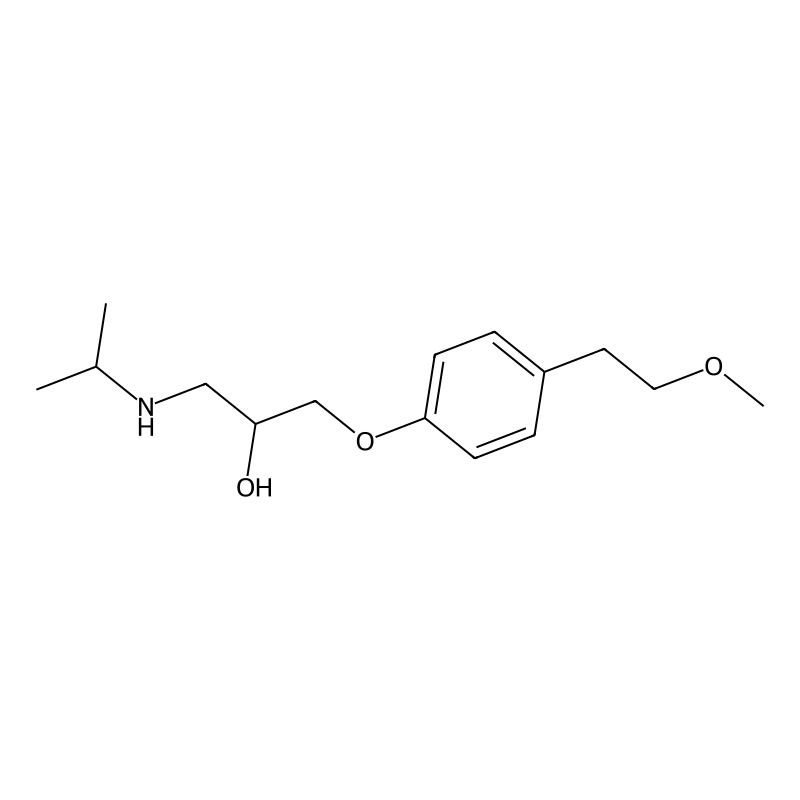

Metoprolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/

Synonyms

Canonical SMILES

Investigating Mechanisms of Action in Heart Disease

Metoprolol's primary function is blocking beta-adrenergic receptors in the heart. This action reduces heart rate and contractility, ultimately lowering blood pressure. Researchers utilize metoprolol to study these mechanisms in various heart conditions:

- Atrial Fibrillation: Studies investigate metoprolol's efficacy in maintaining sinus rhythm (normal heart rhythm) after cardioversion (electrical procedure to restore normal rhythm) in patients with atrial fibrillation (irregular heartbeat) PubMed: .

- Heart Failure: Research explores metoprolol's impact on heart muscle remodeling and function in heart failure patients .

By observing metoprolol's effects on heart function and electrical activity, researchers gain valuable insights into the underlying mechanisms of various heart diseases.

Evaluating Effectiveness in Different Cardiovascular Conditions

Clinical trials play a crucial role in evaluating the effectiveness of new treatment approaches. Metoprolol serves as a benchmark medication in trials for various cardiovascular conditions:

- Hypertension: Studies compare the efficacy and safety of new antihypertensive drugs against metoprolol, a well-established treatment for high blood pressure American Heart Association: .

- Angina (Chest Pain): Researchers assess if new medications for angina pectoris (chest pain) offer similar or superior benefits compared to metoprolol .

By comparing new treatments to metoprolol, researchers can determine if these novel approaches offer better outcomes for patients with specific cardiovascular conditions.

Understanding Long-Term Effects on Cardiovascular Health

Long-term studies using metoprolol help researchers understand the medication's impact on cardiovascular health outcomes:

- Mortality and Morbidity: Observational studies track metoprolol's effect on mortality (death) and morbidity (illness) rates in patients with various heart conditions European Society of Cardiology.

Metoprolol is a selective beta-1 adrenergic receptor blocker, primarily used to manage high blood pressure, angina pectoris, and heart failure. It works by inhibiting the effects of catecholamines like adrenaline and noradrenaline on the heart, leading to decreased heart rate and myocardial contractility. This reduction in cardiac workload helps prevent complications such as heart attacks and strokes . Metoprolol exists in two primary formulations: metoprolol tartrate (immediate-release) and metoprolol succinate (extended-release) .

Metoprolol acts by selectively blocking beta-adrenergic receptors in the heart and blood vessels. These receptors are involved in the "fight-or-flight" response, stimulating the heart rate and blood vessel constriction. By blocking these receptors, metoprolol allows the heart to beat slower and blood vessels to relax, leading to lower blood pressure and reduced workload on the heart ().

- Metoprolol is generally well-tolerated, but side effects like fatigue, dizziness, and lightheadedness can occur ().

- It can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting metoprolol therapy.

- Overdosage can be serious and requires immediate medical attention ().

Metoprolol exerts its biological effects by selectively binding to beta-1 adrenergic receptors located primarily in cardiac tissues. This binding inhibits the activation of these receptors by endogenous catecholamines, leading to:

- Decreased heart rate: By reducing the slope of phase 4 depolarization in the sinoatrial node.

- Reduced myocardial contractility: Through inhibition of calcium influx in cardiac myocytes.

- Lowered blood pressure: Resulting from decreased cardiac output and reduced renin release from the kidneys .

Metoprolol does not exhibit intrinsic sympathomimetic activity or significant membrane-stabilizing effects at therapeutic concentrations .

Metoprolol was first synthesized in 1969. The synthesis involves several steps that include:

- Formation of the isopropylamino side chain: This is achieved through alkylation reactions.

- Coupling with phenoxyacetate derivatives: This step involves nucleophilic substitution reactions.

- Resolution of enantiomers: Metoprolol is a racemic mixture of R- and S-enantiomers, with distinct pharmacokinetic properties .

textStarting Materials → Isopropylamine + Phenoxyacetate → Metoprolol

Metoprolol is widely used in clinical settings for:

- Hypertension management: Reducing the risk of cardiovascular events.

- Angina pectoris treatment: Alleviating chest pain associated with coronary artery disease.

- Heart failure therapy: Improving survival rates and quality of life.

- Post-myocardial infarction care: Reducing mortality after heart attacks .

Additionally, it has applications in treating certain types of arrhythmias due to its effects on heart rate and conduction.

Metoprolol has been studied for its interactions with various drugs and substances:

- Cytochrome P450 interactions: Co-administration with CYP2D6 inhibitors can lead to increased plasma concentrations of metoprolol, enhancing its effects and potential side effects .

- Drug interactions: Other medications that affect blood pressure or heart rate may have additive effects when used with metoprolol, necessitating careful monitoring .

- Impact on metabolic pathways: Genetic polymorphisms affecting CYP2D6 can lead to variability in drug metabolism among individuals, influencing therapeutic outcomes .

Similar Compounds

Several compounds share structural or functional similarities with metoprolol. Here are a few notable examples:

| Compound Name | Class | Key Differences |

|---|---|---|

| Atenolol | Beta-blocker | More selective for beta-1 receptors; less lipophilic |

| Bisoprolol | Beta-blocker | Greater selectivity for beta-1 receptors; longer half-life |

| Carvedilol | Beta-blocker | Non-selective; also blocks alpha-1 adrenergic receptors |

| Propranolol | Non-selective beta-blocker | Crosses blood-brain barrier more readily; higher CNS effects |

Metoprolol's uniqueness lies in its cardioselectivity at therapeutic doses, making it particularly effective for cardiovascular conditions while minimizing bronchoconstriction compared to non-selective beta-blockers like propranolol .

The synthesis of metoprolol fundamentally relies on the preparation and subsequent functionalization of phenolic precursors, with 4-(2-methoxyethyl)phenol serving as the critical aromatic building block. The multistep synthesis begins with the construction of this key intermediate through several established methodologies.

The most widely employed approach for preparing 4-(2-methoxyethyl)phenol involves a four-step sequence starting from phenol [1]. The process commences with the Friedel-Crafts acylation of phenol using chloroacetyl chloride to produce 2-chloro-1-(4-hydroxyphenyl)ethanone. This reaction, conducted under modified conditions, achieves yields of approximately 50% [1]. The subsequent step involves treatment with methanolic sodium methoxide at room temperature, yielding 4-(2-methoxyacetyl)phenol in 90% yield [1]. The final reduction step employs 10% palladium on carbon catalyst at 45 pounds per square inch pressure for 4 hours, producing 4-(2-methoxyethyl)phenol in 96% yield [1].

An alternative synthetic route utilizes β-phenylethanol as the starting material, involving methylation, nitration, reduction, and diazotization hydrolysis steps [2]. This method provides greater flexibility in the preparation of substituted phenolic precursors and allows for the introduction of various functional groups at specific positions on the aromatic ring [2].

The traditional pharmaceutical industry approach involves the bromination of 4-hydroxyacetophenone to produce α-bromo-4-hydroxyacetophenone, followed by methoxide-bromide exchange to generate α-methoxy-4-hydroxyacetophenone [3]. The final step employs a single-step reduction using at least two equivalents of hydrogen per equivalent of the ketone substrate in the presence of a hydrogenation catalyst, directly producing 4-(2-methoxyethyl)phenol in high yield [3].

Once the phenolic precursor is obtained, it undergoes electrophilic aromatic substitution reactions to introduce the propanolamine side chain. The hydroxyl group attached to the aromatic ring facilitates effective charge delocalization through resonance stabilization of the arenium ion intermediate [4]. This activation enables the phenol to participate readily in nucleophilic substitution reactions with electrophilic reagents such as epichlorohydrin [5].

Epoxide Ring-Opening Mechanisms with Isopropylamine

The epoxide ring-opening reaction constitutes the pivotal step in metoprolol synthesis, where the aryloxy epoxide intermediate undergoes aminolysis with isopropylamine to form the β-amino alcohol functionality characteristic of β-blocker pharmaceuticals. This transformation proceeds through a nucleophilic attack mechanism that has been extensively studied and optimized for industrial applications.

The formation of the epoxide intermediate typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin under basic conditions [6]. The phenol is first deprotonated by sodium hydroxide to form the phenoxide anion, which then undergoes nucleophilic substitution with epichlorohydrin at temperatures ranging from 0-25°C over 15-20 hours [6]. This reaction produces the corresponding aryloxy epoxide with yields typically ranging from 80-90%[syntheticpathwaysdf].

The subsequent aminolysis reaction involves the nucleophilic attack of isopropylamine on the epoxide ring, resulting in regioselective ring opening to produce the desired β-amino alcohol [7]. Under solvent-free microwave irradiation conditions, this transformation can be completed in as little as 10 minutes with yields reaching 98% [7]. The reaction proceeds through a concerted mechanism where the nitrogen atom of isopropylamine attacks the less substituted carbon of the epoxide ring, consistent with the expected regioselectivity for epoxide ring-opening reactions [8].

Recent advances in continuous-flow microreactor technology have demonstrated remarkable improvements in the efficiency of epoxide aminolysis reactions. Studies utilizing continuous-flow silicon microreactors have shown that pharmaceutically relevant epoxide aminolysis reactions, including those toward metoprolol synthesis, can be accelerated by factors of 30 to 60 over conventional batch processes while maintaining similar product yields [8]. These microreactor systems enable operation at elevated temperatures (180-240°C) and pressures not easily attainable in typical batch processes, allowing for significantly reduced residence times under optimized conditions [8].

The mechanistic investigation of epoxide aminolysis has revealed that the reaction follows second-order kinetics, with the rate being dependent on both the epoxide and amine concentrations [8]. The aminolysis of styrene oxide with 2-aminoindan, used as a model system for pharmaceutical epoxide ring-opening reactions, demonstrates that the primary reaction must be carefully controlled to minimize competing bisalkylation reactions that can lead to unwanted side products [8].

An innovative approach utilizing amine-functionalized graphene oxide membrane nanoreactors has achieved near-perfect conversion and selectivity for epoxide ring-opening reactions under remarkably mild conditions [9]. This system completes the conversion of key intermediates to β-blockers with nearly 100% yield and selectivity in under 5 seconds at room temperature (23°C) [9]. The membrane reactor functions as a confined nanoscale reaction environment that optimizes molecular interactions and reaction pathways, representing a significant advancement over conventional catalytic approaches [9].

Solvent Systems and Reaction Optimization Strategies

The selection and optimization of solvent systems play a crucial role in metoprolol synthesis, significantly impacting reaction rates, product yields, and purification requirements. Comprehensive studies have identified several key solvent systems that provide optimal conditions for different stages of the synthetic process.

For the epoxide formation step, aqueous sodium hydroxide solutions have proven most effective [6]. The use of dimethylformamide as a co-solvent has shown enhanced coupling efficiency, with reactions achieving 97% conversion at 105°C [10]. Alternative solvent systems including acetonitrile with cesium carbonate and dimethylformamide with diisopropylethylamine have been evaluated, though these generally provide lower conversions compared to the standard aqueous sodium hydroxide system [10].

The aminolysis step benefits from polar protic solvents that can stabilize the transition state and facilitate product formation. Ethanol has been extensively used as the solvent of choice for microreactor-based aminolysis reactions, providing excellent yields and conversions with residence times under 5 minutes [8]. The solvent selection is particularly critical when volatile amines are employed, as the elimination of headspace in continuous-flow systems allows for the use of volatile solvents without affecting reactant concentrations [8].

Thermodynamic modeling studies of metoprolol solubility in various solvents have provided valuable insights for reaction optimization. The Wilson equation has demonstrated the best performance for correlating solubility data across seven different solvents, with average relative deviation values of 1.30% [11]. The solubility of metoprolol succinate increases with increasing solvent acidity, as evidenced by a correlation coefficient of approximately -0.96 between the natural logarithm of experimental solubility and the pKa of alcoholic solvents [11].

Temperature optimization studies have revealed that metoprolol synthesis reactions are highly sensitive to thermal conditions. Traditional synthesis routes operate optimally at 0-25°C to minimize side reactions and maintain product selectivity [6]. However, microreactor technology enables operation at significantly higher temperatures (180-240°C) due to precise temperature control and rapid heat transfer, resulting in dramatically reduced reaction times [8].

The implementation of continuous-flow processing has enabled the development of sophisticated optimization strategies that were previously impractical in batch systems. Flow chemistry approaches allow for rapid screening of reaction conditions, with parameters such as temperature, residence time, and reagent stoichiometry being systematically optimized [10]. The use of packed-bed reactors containing solid bases such as cesium carbonate has proven particularly effective, enabling continuous operation while maintaining high conversion rates [10].

Process intensification strategies have focused on maximizing atom economy and minimizing waste generation. The development of solvent-free reaction conditions using microwave irradiation has eliminated the need for organic solvents in certain steps while simultaneously reducing reaction times from hours to minutes [7]. This approach aligns with green chemistry principles and reduces the environmental impact of the manufacturing process.

Industrial-Scale Purification Techniques

The purification of metoprolol at industrial scale employs a combination of sophisticated separation techniques designed to achieve pharmaceutical-grade purity while maintaining economic viability. These methodologies must address the challenges of removing structurally similar impurities, unreacted starting materials, and side products from the crude reaction mixture.

Crystallization represents the most widely employed purification technique for large-scale metoprolol production, capable of achieving purities exceeding 99% with recoveries of 70-85%[purification_df]. The process typically involves controlled precipitation from methanol-water mixtures (20:80% v/v) under carefully regulated temperature conditions [12]. Slow evaporation at reduced temperatures (277-278 K) promotes the formation of high-quality crystals suitable for pharmaceutical applications [12]. The crystal packing of metoprolol is dominated by O—H⋯N/N⋯H—O pairs of hydrogen bonds, which contribute to the stability and purity of the crystalline form [12].

Industrial crystallization processes must account for the polymorphic behavior of metoprolol salts. Studies have identified distinct crystalline forms of metoprolol tartrate, including forms that undergo reversible crystalline-to-amorphous-to-crystalline phase transitions [13]. The tendency of certain forms to slowly recrystallize from their amorphous state over time periods of approximately six days must be considered during pharmaceutical development and storage [13].

Column chromatography serves as a critical purification technique for laboratory-scale preparations and quality control applications. Silica gel stationary phases with petroleum ether-ethyl acetate mobile phases (95:5 ratio) provide effective separation of metoprolol from synthetic impurities [14]. This method achieves purities of 95-98% with recoveries of 63-80%[purification_df], making it suitable for preparing analytical standards and research quantities.

Ion exchange purification has proven particularly valuable for converting metoprolol from salt forms to the free base. The use of Dowex Marathon 11 chloride form anion exchange resin enables complete removal of tartrate or succinate anions, as confirmed by proton nuclear magnetic resonance analysis [12]. This technique achieves purities exceeding 99% with recoveries of 90-95%[purification_df], making it ideal for salt form conversion in pharmaceutical processing.

Supercritical fluid chromatography represents an advanced purification technique particularly suited for chiral separations and high-purity applications. Systems based on carbon dioxide with methanol as the mobile phase and diol silica as the stationary phase have been investigated for metoprolol and related amino alcohols [15]. The addition of strong acids such as trifluoroacetic acid to systems containing triethylamine as the primary additive enables enhanced selectivity, with resolution improvements reaching approximately 2.1 for diastereoisomeric pairs [15].

Membrane-based purification techniques are increasingly important for continuous manufacturing processes. Nanofiltration membranes achieve purities of 92-96% with recoveries of 85-92%[purification_df], making them suitable for integration into continuous production lines. These systems offer the advantage of continuous operation without the need for solvent recovery or waste stream management associated with traditional separation techniques.

Liquid-liquid extraction remains a valuable technique for intermediate purification steps, particularly for removing inorganic salts and highly polar impurities. Dichloromethane-water extraction systems achieve purities of 85-95% with recoveries of 80-90%[purification_df], providing an effective method for crude product cleanup before final purification steps.

The integration of multiple purification techniques in industrial processes typically involves a staged approach where different methods are applied sequentially to achieve the required pharmaceutical specifications. Initial cleanup may employ liquid-liquid extraction, followed by crystallization for bulk purification, and finally chromatographic techniques for achieving the highest purity requirements [14].

Quality control considerations for industrial purification must address the presence of specific impurities identified in pharmacopoeial standards. European Pharmacopoeia impurity profiles require specialized analytical methods for detection and quantification of non-chromophoric impurities such as metoprolol EP impurities M and N [16]. The development of hydrophilic interaction chromatography methods coupled with charged aerosol detection has enabled reliable quantification of these challenging impurities at the levels required for pharmaceutical compliance [16].

The Chemical Abstracts Service registry numbers for the pure enantiomers are 81024-42-2 for S-(-)-metoprolol and 81024-43-3 for R-(+)-metoprolol [1]. These stereoisomers demonstrate profound differences in their receptor binding characteristics, with the S-(-)-enantiomer showing approximately 500-fold higher affinity for β1-adrenergic receptors compared to the R-(+)-enantiomer [3]. This dramatic stereoselectivity in receptor binding underlies the clinical importance of understanding metoprolol's chiral properties.

Enantiomeric separation of metoprolol has been achieved through diverse chromatographic methodologies. Direct chiral separation using polysaccharide-based stationary phases has proven highly effective, with baseline resolution achieved on columns such as Chiralcel OD, Chiralpak AD, and Lux Cellulose-2 [4] [5] [6]. The Lux Cellulose-2 column, employing cellulose tris(3-chloro-4-methylphenylcarbamate) as the chiral selector, provides excellent enantioseparation with n-hexane:ethanol:diethylamine mobile phases in normal phase mode [4].

High-performance liquid chromatography with tandem mass spectrometry detection has enabled sensitive quantification of metoprolol enantiomers in biological matrices. The Lux Amylose-2 column achieved resolution factors of 2.24 for metoprolol enantiomers using 15 mM ammonium acetate in water, pH 5.0, and 0.1% diethylamine in acetonitrile (50:50, v/v) as the mobile phase [7]. This method demonstrated quantification limits of 0.500 ng/mL for both enantiomers with matrix effects assessed through post-column analyte infusion experiments [7].

| Parameter | S-(-)-Metoprolol | R-(+)-Metoprolol | Ratio (S/R) |

|---|---|---|---|

| β1-Adrenergic Receptor Affinity (pKd) | 7.73 ± 0.10 | 5.00 ± 0.06 | ~500-fold |

| β2-Adrenergic Receptor Affinity (pKd) | 6.28 ± 0.06 | 4.52 ± 0.09 | ~50-fold |

| β1-Selectivity | ~30-fold | ~3-fold | 10-fold |

| CAS Registry Number | 81024-42-2 | 81024-43-3 | - |

Advanced analytical techniques have expanded the methodological toolkit for enantiomeric analysis. Ion mobility-mass spectrometry coupled with copper-amino acid complexation has achieved direct enantiomer differentiation without prior chromatographic separation [8]. This approach utilized mononuclear copper complexes with L-histidine as the chiral selector, achieving two-peak resolution values ranging from 0.7 to 1.5 with sample consumption requirements of only 6 ng per analysis [8].

Diastereomeric Metabolite Formation Pathways

The stereoselective metabolism of metoprolol produces multiple diastereomeric metabolites through cytochrome P450-mediated oxidative pathways [9] [10]. The primary metabolic route involves α-hydroxylation by CYP2D6, generating four stereoisomeric forms of α-hydroxymetoprolol: (1'R,2R)-, (1'R,2S)-, (1'S,2R)-, and (1'S,2S)-configurations [6]. This metabolic transformation demonstrates remarkable product stereoselectivity, with the formation of the new 1'R chiral center strongly favored from both parent metoprolol enantiomers [11] [12].

Quantitative analysis of α-hydroxymetoprolol stereoisomers in human subjects revealed an area under the curve ratio of 1'R/1'S = 3.02, indicating preferential formation of the 1'R-configured metabolites [12]. This stereoselectivity pattern remains consistent regardless of the parent metoprolol enantiomer, suggesting that the enzymatic hydroxylation process at the benzylic position exhibits inherent stereochemical preferences independent of the existing chiral center configuration [11].

The metabolic ratio analysis demonstrates that both S-(-)-metoprolol and R-(+)-metoprolol undergo α-hydroxylation with similar stereoselectivity toward 1'R product formation, with percentages of 96.3% and 90.4% respectively [11]. These findings indicate that the stereochemical outcome of the hydroxylation reaction is primarily determined by the enzyme-substrate interaction geometry rather than the configuration of the existing chiral center [11].

| Metabolite Stereoisomer | Formation Preference | Enzyme Involvement | Relative Activity |

|---|---|---|---|

| (1'R,2R)-α-Hydroxymetoprolol | Highly favored | CYP2D6 | 10% of parent |

| (1'R,2S)-α-Hydroxymetoprolol | Highly favored | CYP2D6 | 10% of parent |

| (1'S,2R)-α-Hydroxymetoprolol | Minor formation | CYP2D6 | 10% of parent |

| (1'S,2S)-α-Hydroxymetoprolol | Minor formation | CYP2D6 | 10% of parent |

The O-demethylation pathway represents another significant metabolic route, producing diastereomeric forms of O-desmethylmetoprolol [9] [13]. This transformation involves multiple cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP2C9, and CYP2B6, with CYP2D6 accounting for approximately 70% of the total metabolic activity [14]. The O-demethylation process exhibits enantioselectivity, with preferential metabolism of the R-(+)-enantiomer compared to S-(-)-metoprolol [10].

Additional metabolic pathways generate metoprolol acid through oxidative deamination processes [13]. This transformation produces (2R)- and (2S)-metoprolol acid, with the stereochemical outcome directly related to the configuration of the parent metoprolol enantiomer [6]. The ratio of (+)-(R)/(−)-(S) metabolite concentrations in human plasma and urine exceeds unity, indicating enantioselective metabolism favoring the R-configured acid metabolite [15].

The formation of minor metabolites includes N-dealkylation products and hydroxylated derivatives of the primary metabolites [16]. These secondary metabolic pathways contribute to the overall stereochemical complexity of metoprolol biotransformation, with each transformation step potentially introducing additional chiral centers or modifying existing stereochemical relationships [9].

Mosher Ester Derivatization for Absolute Configuration Determination

The application of Mosher ester derivatization to metoprolol metabolism studies has provided crucial insights into the absolute configuration of hydroxylated metabolites [11]. This methodology involves the preparation of diastereomeric derivatives using both R-(+)- and S-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) reagents, enabling the determination of absolute stereochemistry through nuclear magnetic resonance spectroscopy analysis [17].

The derivatization protocol requires conversion of the α-hydroxymetoprolol metabolites to their corresponding oxazolidinone derivatives, followed by esterification with the appropriate MTPA acid chloride [11]. This synthetic sequence preserves the stereochemical integrity of the benzylic hydroxyl group while providing suitable derivatives for high-performance liquid chromatography analysis [11]. The resulting Mosher esters exhibit distinct chromatographic behavior, permitting quantitative assessment of stereoisomeric composition [11].

Nuclear magnetic resonance analysis of the Mosher ester derivatives reveals characteristic chemical shift differences that correlate with absolute configuration [18]. The preferred conformation of these derivatives positions the trifluoromethyl group syn-coplanar with the carbonyl function, while the phenyl ring adopts an orientation that creates predictable shielding and deshielding effects on adjacent protons [18]. These conformational preferences enable reliable assignment of absolute configuration through analysis of chemical shift differences (Δδ) between the R- and S-MTPA derivatives [18].

The circular dichroism spectra of the α-hydroxymetoprolol derivatives provide additional configurational information [11]. The S-configured metabolites exhibit negative Cotton effects in the 210-240 nm region with weaker positive Cotton effects at 280 nm, consistent with established correlations between spectral properties and absolute configuration in phenylcarbinol systems [11]. This spectroscopic evidence supports the configurational assignments derived from Mosher ester analysis [11].

Quantitative analysis of the Mosher ester derivatives has revealed the stereochemical preferences of the metabolic hydroxylation process [11]. The derivatization approach confirmed that both metoprolol enantiomers undergo benzylic hydroxylation with preferential formation of 1'R-configured products, with stereoisomeric ratios of 1'R/1'S ranging from 9.46 to 26.0 depending on the parent enantiomer [11]. These findings demonstrate the utility of Mosher ester derivatization for detailed stereochemical analysis of drug metabolites [11].

| Derivatization Step | Reagent | Stereochemical Outcome | Analytical Purpose |

|---|---|---|---|

| Oxazolidinone Formation | Carbonyldiimidazole | Preservation of chirality | Substrate preparation |

| MTPA Esterification | R-(+)-MTPA-Cl | Diastereomer formation | NMR analysis |

| MTPA Esterification | S-(-)-MTPA-Cl | Diastereomer formation | NMR analysis |

| Chemical Shift Analysis | - | Δδ determination | Configuration assignment |

The implementation of Mosher ester derivatization for metoprolol metabolite analysis requires careful attention to reaction conditions to prevent racemization or epimerization [19]. The use of (-)-menthyl chloroformate as an alternative chiral derivatizing agent has been validated for enantiomeric purity determination, with detection limits of 0.05% for either enantiomer in the presence of its stereoisomer [19]. This method demonstrated no detectable racemization during the derivatization process, confirming the reliability of the analytical approach [19].

Impact of Stereochemistry on β-Adrenergic Receptor Binding

The stereochemical requirements for β-adrenergic receptor binding exhibit remarkable specificity that underlies the profound pharmacological differences between metoprolol enantiomers [3]. The S-(-)-enantiomer demonstrates β1-adrenergic receptor affinity with a pKd value of 7.73 ± 0.10, while the R-(+)-enantiomer exhibits significantly reduced affinity with a pKd of 5.00 ± 0.06 [3]. This approximately 500-fold difference in binding affinity reflects the stringent stereochemical requirements for optimal receptor-ligand interactions [3].

The differential receptor binding profiles extend to β2-adrenergic receptors, where S-(-)-metoprolol maintains higher affinity (pKd = 6.28 ± 0.06) compared to the R-(+)-enantiomer (pKd = 4.52 ± 0.09) [3]. However, the stereoselectivity for β2-receptors is reduced to approximately 50-fold, indicating that the β1-receptor exhibits more stringent stereochemical requirements than the β2-receptor subtype [3]. This difference in stereochemical sensitivity contributes to the receptor selectivity profiles of the individual enantiomers [3].

The β1-selectivity of S-(-)-metoprolol approaches 30-fold, similar to the racemic mixture, while R-(+)-metoprolol demonstrates only 3-fold selectivity [3]. This dramatic difference in receptor subtype discrimination reflects the importance of stereochemical complementarity in determining both binding affinity and selectivity [3]. The S-(-)-enantiomer maintains the characteristic β1-selectivity that defines metoprolol's therapeutic profile, while the R-(+)-enantiomer approaches non-selective β-adrenergic receptor antagonism [20].

Molecular modeling studies have provided insights into the structural basis for these stereochemical preferences [4]. The binding of metoprolol enantiomers to β1-adrenergic receptors involves multiple interaction points, including hydrogen bonding with the hydroxyl group, ionic interactions with the amino function, and hydrophobic contacts with the aromatic ring system [4]. The specific three-dimensional arrangement of these functional groups in the S-(-)-enantiomer provides optimal complementarity with the receptor binding site [4].

The conformational analysis of metoprolol enantiomers reveals that the S-(-)-form adopts a preferred binding conformation with minimal steric clashes, while the R-(+)-enantiomer experiences unfavorable interactions that reduce binding affinity [8]. Ion mobility-mass spectrometry studies have demonstrated that metoprolol enantiomers exhibit structurally different orientations around the chiral center when complexed with chiral selectors, providing experimental evidence for the conformational differences that underlie receptor binding selectivity [8].

| Receptor Subtype | S-(-)-Metoprolol | R-(+)-Metoprolol | Selectivity Ratio |

|---|---|---|---|

| β1-Adrenergic (pKd) | 7.73 ± 0.10 | 5.00 ± 0.06 | 500-fold |

| β2-Adrenergic (pKd) | 6.28 ± 0.06 | 4.52 ± 0.09 | 50-fold |

| β1/β2 Selectivity | ~30-fold | ~3-fold | 10-fold |

The clinical implications of these stereochemical binding differences are profound, as the S-(-)-enantiomer provides the majority of therapeutic β1-blocking activity while the R-(+)-enantiomer contributes minimal pharmacological benefit [21]. The continued clinical use of racemic metoprolol represents a compromise between manufacturing simplicity and optimal therapeutic activity, with the R-(+)-enantiomer essentially functioning as an inactive ingredient that potentially increases the overall drug burden [21].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.88 (LogP)

log Kow = 1.88

1.88

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Metoprolol /is/ used in the treatment of mitral value prolapse syndrome. /NOT included in US product labeling/

Metoprolol ... /is/ used for thyrotoxicosis. /NOT included in US product labeling/

/Metoprolol has been used/ to control the physical manifestations of anxiety such as tachycardia and tremor. It is not particularly useful for chronic anxiety or panic attacks but is most useful for reducing anxiety and improving performance in specific stressful situations. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for METOPROLOL (12 total), please visit the HSDB record page.

Pharmacology

Metoprolol is a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction leading to a reduction in cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion.

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AB - Beta blocking agents, selective

C07AB02 - Metoprolol

Mechanism of Action

Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/

At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses.

The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release.

In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption.

For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Other CAS

37350-58-6

Absorption Distribution and Excretion

Metoprolol is mainly excreted via the kidneys. From the eliminated dose, less than 5% is recovered unchanged.

The reported volume of distribution of metoprolol is 4.2 L/kg. Due to the characteristics of metoprolol, this molecule is able to cross the blood-brain barrier and even 78% of the administered drug can be found in cerebrospinal fluid.

The reported clearance rate on patients with normal kidney function is 0.8 L/min. In cirrhotic patients, the clearance rate changes to 0.61 L/min.

Plasma levels following oral administration of conventional metoprolol tablets, however, approximate 50% of levels following intravenous adminsitration, indicating about 50% first-pass metabolism... Elimination is mainly by biotransformation in the liver.

Metoprolol tartrate is rapidly and almost completely absorbed from the GI tract; absorption of a single oral dose of 20-100 mg is complete in 2.5-3 hours. After an oral dose, about 50% of the drug administered as conventional tablets appears to undergo first-pass metabolism in the liver. Bioavailability of orally administered metoprolol tartrate increases with increased doses, indicating a possible saturable disposition process of low capacity such as tissue binding in the liver. Steady-state oral bioavailability of extended-release tablets of metoprolol succinate given once daily at dosages equivalent to 50-400 mg of metoprolol tartrate is about 77% of that of conventional tablets at corresponding dosages given once daily or in divided doses. Food does not appear to affect bioavailability of metoprolol succinate extended-release tablets. Following a single oral dose as conventional tablets, metoprolol appears in the plasma within 10 minutes and peak plasma concentrations are reached in about 90 minutes. When metoprolol tartrate conventional tablets are administered with food rather than on an empty stomach, peak plasma concentrations are higher and the extent of absorption of the drug is increased. Following oral administration of metoprolol succinate as extended-release tablets, peak plasma metoprolol concentrations are aobut 25-50% of those attained after administration of metoprolol tartrate conventional tablets given once daily or in divided doses. Time to peak concentration is longer with extended-release tablets, with peak plasma coentrations being reached in about 7 hours following administration of such tablets. Plasma concentrations attained 1 hour after an oral dose are linearly related to metoprolol tartrate doses ranging from 50-400 mg as conventional tablets.

Plasma metoprolol concentrations attained after iv administration of the drug are approximately 2 times those attained following oral administration. Following iv infusion of metoprolol over 10 minutes in healthy individuals, maximum beta-adrenergic blocking activity occurred at 20 minutes. In healthy individuals, a maximum reduction in exercise-induced heart rate of approximately 10 and 15% occurs following iv administration of a single 5 mg and 15 mg metoprolol dose, respectively; the effect on exercise-induced heart rate decreased linearly with time at the same rate for both doses and persisted for approximately 5 and 8 hours for the 5 mg and 15 mg doses, respectively.

Elimination of metoprolol appears to follow first-order kinetics and occurs mainly in the liver; the time required for the process apparently is independent of dose and duration of therapy. In healthy individuals and hypertensive patients, the elimination half-life of both unchanged drug and metabolites is about 3-4 hours. In poor hydroxylators of the drug, the elimination half-life is prolonged to about 7.6 hours. There is more interindividual variation in elimination half-lives in geriatric patients than in young healthy individuals. The half-life of metoprolol does not increase appreciably with impaired renal function.

For more Absorption, Distribution and Excretion (Complete) data for METOPROLOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Metoprolol does not inhibit or enhance its own metabolism. Three main metabolites of the drug are formed by oxidative deamination, O-dealkylation with subsequent oxidation, and aliphatic hydroxylation; these metabolites account for 85% of the total urinary excretion of metabolites. The metabolites apparently do not have appreciable pharmacologic activity. The rate of hydroxylation, resulting in alpha-hydroxymetoprolol, is genetically determined and is subject to considerable interindividual variation. Poor hydroxylators of metoprolol have increased areas under the plasma concentration-time curves, prolonged elimination half-lives (about 7.6 hours), higher urinary concentrations of unchanged drug, and negligible urinary concentrations of alpha-hydroxymetoprolol compared with extensive hydroxylators. Beta-adrenergic blockade of exercise-induced tachycardia persists for at least 24 hours after administration of a single 200-mg oral dose of metoprolol tartrate in poor hydroxylators.

Controlled studies have shown that debrisoquine oxidation phenotype is a major determinant of the metabolism, pharmacokinetics and some of the pharmacological actions of metoprolol. The poor metabolizer phenotype is associated with increased plasma drug concentrations, a prolongation of elimination half-life and more intense and sustained beta blockade. Phenotypic differences have also been observed in the pharmacokinetics of the enantiomers of metoprolol. In vivo and in vitro studies have identified some of the metabolic pathways which are subject to the defect, that is alpha-hydroxylation and O-demethylation.

Metropolol is a racemic mixture of R-and S-enantiomers, and is primarily metabolized by CYP2D6.

Associated Chemicals

Metoprolol Succinate;98418-47-4

Wikipedia

Valaciclovi

Drug Warnings

Diarrhea has occurred in about 5% of patients receiving metoprolol tartrate in clinical trials. Other GI symptoms such as nausea, gastric pain, constipation, flatulence, digestive tract disorders, heartburn, xerostomia, and hiccups also have been reported with oral metoprolol therapy. Nausea and abdominal pain have occurred in less than 1% of patients with myocardial infarction receiving IV or oral metoprolol.

In 10 healthy subjects administration of metoprolol tartrate 50 mg by mouth increased the peripheral platelet count.

Peyronie's disease, tinnitus, restless legs, a polymyalgia-like syndrome, decreased libido, blurred vision, dry eyes, dry mucous membranes, agranulocytosis, and sweating have occurred rarely in patients receiving metoprolol. Pruritus, dry skin, worsening of psoriasis, and psoriasiform, maculopapular, and urticarial rash have occurred in some patients receiving metoprolol.

For more Drug Warnings (Complete) data for METOPROLOL (10 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life ranges from approximately 3 to 7 hours.

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Analyte: metoprolol tartrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Metoprolol tartrate/

Analyte: metoprolol succinate; matrix: chemical purity; procedure: potentiometric titration with comparison to standards /Metoprolol succinate/

Analyte: metoprolol succinate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Metoprolol succinate/

For more Analytic Laboratory Methods (Complete) data for METOPROLOL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Aa beta-adrenoreceptor subtype specific radioreceptor assay procedure was developed and compared with an enantiospecific high performance liquid chromatographic liquid chromatographic method to determine metoprolol tartrate blood levels in healthy volunteers. ...

Storage Conditions

Interactions

The interaction between metoprolol and bromazepam and lorazepam was studied in 12 healthy male volunteers aged 21-37 years. Metoprolol had no significant effect on the pharmacokinetics of bromazepam or lorazepam. However, bromazepam area under the curve was 35% higher in the presence of metoprolol. Bromazepam enhanced the effect of metoprolol on systolic blood pressure but not on diastolic blood pressure or pulse rate. Lorazepam had no effect on either blood pressure or pulse. Metoprolol did not enhance the effect of bromazepam on the psychomotor tests used in this study. Metoprolol caused a small increase in critical flicker fusion threshold with lorazepam but had no effect on the other tests. Lorazepam (2 mg) was more potent than bromazepam (6 mg) in the doses used in this study. The interaction of metoprolol with bromazepam and lorazepam is unlikely to be of clinical significance. No change in dose is necessary when using these drugs together.

In contrast to early work showing inhibition of the absorption of beta adrenergic blocking drugs by antacids, subsequent studies did not confirm a reduction in the bioavailability of either atenolol or propranolol during antacid treatment; indeed, they showed an increase in the plasma concentrations of metoprolol when the drug was coadministered with an antacid.

Caffeine and metoprolol have been reported to increase peak salicylic acid concentration following aspirin administration.

For more Interactions (Complete) data for METOPROLOL (12 total), please visit the HSDB record page.

Dates

Speech-Induced Atrial Tachycardia

André Zimerman, Andre d'AvilaPMID: 34080808 DOI: 10.1056/NEJMicm2030596

Abstract

Isocyanate derivatization coupled with phospholipid removal microelution-solid phase extraction for the simultaneous quantification of (S)-metoprolol and (S)-α-hydroxymetoprolol in human plasma with LC-MS/MS

Maxime Meloche, Martin Jutras, Isabelle St-Jean, Simon de Denus, Grégoire LeclairPMID: 34274593 DOI: 10.1016/j.jpba.2021.114263

Abstract

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated for the quantification of (S)-metoprolol (MET) and its main metabolite, (S)-α-hydroxymetoprolol (OH-MET). Human plasma samples (50 μL) were spiked with both analytes and their deuterated internal standards (IS) (S)-MET-(d7) and α-OH-MET-(d5). Phospholipid removal microelution-solid phase extraction (PRM-SPE) was performed using a 4-step protocol with Oasis PRiME MCX μElution 96-well cartridges. The eluates were reconstituted in 100 μL of acetonitrile with 50 μg/mL (S)-α-methylbenzyl isocyanate (MBIC) for chiral derivatization. After 60 min at room temperature, the reaction was quenched using 100 μL of water 2 % formic acid. Chromatographic separation of the derivatized analytes was performed on a Kinetex phenyl-hexyl core-shell stationary phase with an elution gradient. Mobile phases were composed of a mixture of water and methanol, with ammonium formate and formic acid as buffers. Total runtime was 15 min. Analyte detection was performed by an AB/SCIEX 4000 QTRAP mass spectrometer with multiple reaction monitoring. Chromatograms showed MBIC successfully reacted with racemic MET, α-OH-MET, and their respective IS. Detection by positive electrospray ionization did not reveal derivatized by-products. Quantification ranges were validated for (S)-MET and (S)-α-OH-MET between 0.5-500 and 1.25-500 ng/mL, respectively, with correlation coefficients (r) >0.9906. The PRM-SPE assay showed low matrix effects (86.9-104.0 %) and reproducible recoveries (69.4-78.7 %) at low, medium, and high quality control (QC) levels. Precision and accuracy were all comprised between 85-115 % for all three QCs, and between 80-120 % for the lower limit of quantification, for intra- and inter-day values (n = 6, 3 consecutive days). Non-derivatized analytes were stable at room temperature, after 3 freeze-thaw cycles, and stored for 30 days at -80 °C (n = 4). Reinjection reproducibility of a previously validated batch was achieved after 8 days under auto-sampler conditions, indicating the stability of (S)-MET and (S)-α-OH-MET derivatives. Its clinical use was established in a cohort of 50 patients and could be used to further investigate the clinical impact of (S)-MET concentrations.

Effect of naringenin on the pharmacokinetics of metoprolol succinate in rats

Ravindra Babu Pingili, Sridhar Vemulapalli, Vijaya R Dirisala, Surya Sandeep Mullapudi, Yamini Gullapalli, Naveen Babu KilaruPMID: 34138683 DOI: 10.1080/00498254.2021.1942311

Abstract

The aim of the present study was to investigate the effect of naringenin (4,5,7-trihydroxy flavonone) on the pharmacokinetics of metoprolol, a substrate of Cytochrome P-450 3A4 (CYP3A4), CYP2C9, and CYP2D6 in rats.Male Wistar rats were treated orally with metoprolol (30 mg/kg) alone and in combination with naringenin (25, 50, and 100 mg/kg) once daily for 15 consecutive days.The plasma concentrations of metoprolol were determined using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) on the 1st day in single-dose pharmacokinetic (PK) study (SDS) and on the 15th day in multiple dosing PK studies (MDS).Compared to the metoprolol control group, the, AUC, and half-life (

) of metoprolol increased in rats pre-treated with naringenin, while there was no significant change in

. There is a significant decrease in clearance and volume of distribution.The present study results revealed that naringenin significantly enhanced the

AUC, MRT,

, and decreased the clearance of metoprolol possibly through the inhibition of CYP enzymes involved in the metabolism of metoprolol.

Comparison of carvedilol versus metoprolol in patients with acute myocardial infarction: A protocol for systematic review and meta-analysis

Jian-Gang Zhang, Shi-Peng Dai, Hua Liu, Ze-Sheng XuPMID: 34011052 DOI: 10.1097/MD.0000000000025855

Abstract

The existing meta-analyses and randomized studies on comparing the effects of carvedilol and metoprolol are of poor quality, with small sample sizes, and involve a homogeneous population. Therefore, to provide new evidence-based medical evidence for clinical treatment, we undertook a systematic review and meta-analysis to compare the mortality benefits of carvedilol with metoprolol head to head and determine the better beta-blocker in acute myocardial infarction (AMI) setting.Seven electronic databases including Web of Science, Embase, PubMed, Wanfang Data, Scopus, Science Direct, Cochrane Library will be searched in May 2021 by 2 independent reviewers. The protocol was written following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses Protocols (PRISMA-P) statement guidelines. The primary outcome is all-cause mortality; secondary outcomes include complex cardiovascular events, sudden death, cardiovascular death, reinfarction, revascularization, readmission, ventricular arrhythmias, and drug withdrawal for all causes except death. All outcomes are pooled on random-effect model. A P value of <.05 is considered to be statistically significant.

The review will add to the existing literature by showing compelling evidence and improved guidance in clinic settings.

10.17605/OSF.IO/VSTJC.

Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR

Melanie Voigt, Indra Bartels, Dorothee Schmiemann, Lars Votel, Kerstin Hoffmann-Jacobsen, Martin JaegerPMID: 34067394 DOI: 10.3390/molecules26113102

Abstract

Pharmaceuticals are found in waterbodies worldwide. Conventional sewage treatment plants are often not able to eliminate these micropollutants. Hence, Advanced Oxidation Processes (AOPs) have been heavily investigated. Here, metoprolol is exposed to UV irradiation, hydrogen peroxide, and ozonation. Degradation was analyzed using chemical kinetics both for initial and secondary products. Photo-induced irradiation enhanced by hydrogen peroxide addition accelerated degradation more than ozonation, leading to complete elimination. Degradation and transformation products were identified by high-performance liquid-chromatography coupled to high-resolution higher-order mass spectrometry. The proposed structures allowed to apply Quantitative Structure-Activity Relationship (QSAR) analysis to predict ecotoxicity. Degradation products were generally associated with a lower ecotoxicological hazard to the aquatic environment according to OECD QSAR toolbox and VEGA. Comparison of potential structural isomers suggested forecasts may become more reliable with larger databases in the future.Biodegradation of metoprolol in oxic and anoxic hyporheic zone sediments: unexpected effects on microbial communities

Cyrus Rutere, Malte Posselt, Adrian Ho, Marcus A HornPMID: 34338804 DOI: 10.1007/s00253-021-11466-w

Abstract

Metoprolol is widely used as a beta-blocker and considered an emerging contaminant of environmental concern due to pseudo persistence in wastewater effluents that poses a potential ecotoxicological threat to aquatic ecosystems. Microbial removal of metoprolol in the redox-delineated hyporheic zone (HZ) was investigated using streambed sediments supplemented with 15 or 150 μM metoprolol in a laboratory microcosm incubation under oxic and anoxic conditions. Metoprolol disappeared from the aqueous phase under oxic and anoxic conditions within 65 and 72 days, respectively. Metoprolol was refed twice after initial depletion resulting in accelerated disappearance under both conditions. Metoprolol disappearance was marginal in sterile control microcosms with autoclaved sediment. Metoprolol was transformed mainly to metoprolol acid in oxic microcosms, while metoprolol acid and α-hydroxymetoprolol were formed in anoxic microcosms. Transformation products were transient and disappeared within 30 days under both conditions. Effects of metoprolol on the HZ bacterial community were evaluated using DNA- and RNA-based time-resolved amplicon Illumina MiSeq sequencing targeting the 16S rRNA gene and 16S rRNA, respectively, and were prominent on 16S rRNA rather than 16S rRNA gene level suggesting moderate metoprolol-induced activity-level changes. A positive impact of metoprolol on Sphingomonadaceae and Enterobacteriaceae under oxic and anoxic conditions, respectively, was observed. Nitrifiers were impaired by metoprolol under oxic and anoxic conditions. Collectively, our findings revealed high metoprolol biodegradation potentials in the hyporheic zone under contrasting redox conditions associated with changes in the active microbial communities, thus contributing to the attenuation of micropollutants. KEY POINTS: • High biotic oxic and anoxic metoprolol degradation potentials in the hyporheic zone. • Key metoprolol-associated taxa included Sphingomonadaceae, Enterobacteraceae, and Promicromonosporaceae. • Negative impact of metoprolol on nitrifiers.Baseline left ventricular ejection fraction associated with symptom improvements in both children and adolescents with postural tachycardia syndrome under metoprolol therapy

Yuan-Yuan Wang, Zhen-Hui Han, Yu-Li Wang, Ying Liao, Chun-Yu Zhang, Ping Liu, Chao-Shu Tang, Jun-Bao Du, Hong-Fang Jin, Ya-Qian HuangPMID: 34387611 DOI: 10.1097/CM9.0000000000001698

Abstract

Postural tachycardia syndrome (POTS) is a common childhood disease that seriously affects the patient's physical and mental health. This study aimed to investigate whether pre-treatment baseline left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS) values were associated with symptom improvement after metoprolol therapy for children and adolescents with POTS.This retrospective study evaluated 51 children and adolescents with POTS who received metoprolol therapy at the Peking University First Hospital between November 2010 and July 2019. All patients had completed a standing test or basic head-up tilt test and cardiac echocardiography before treatment. Treatment response was evaluated 3 months after starting metoprolol therapy. The pre-treatment baseline LVEF and LVFS values were evaluated for correlations with decreases in the symptom score after treatment (ΔSS). Multivariable analysis was performed using factors with a P value of <0.100 in the univariate analyses and the demographic characteristics.

A comparison of responders and non-responders revealed no significant differences in demographic, hemodynamic characteristics, and urine specific gravity (all P > 0.050). However, responders had significantly higher baseline LVEF (71.09% ± 4.44% vs. 67.17% ± 4.88%, t = -2.789, P = 0.008) and LVFS values (40.00 [38.00, 42.00]% vs. 36.79% ± 4.11%, Z = -2.542, P = 0.010) than the non-responders. The baseline LVEF and LVFS were positively correlated with ΔSS (r = 0.378, P = 0.006; r = 0.363, P = 0.009), respectively. Logistic regression analysis revealed that LVEF was independently associated with the response to metoprolol therapy in children and adolescents with POTS (odds ratio: 1.201, 95% confidence interval: 1.039-1.387, P = 0.013).

Pre-treatment baseline LVEF was associated with symptom improvement after metoprolol treatment for children and adolescents with POTS.

Metoprolol in Critically Ill Patients With COVID-19

Agustín Clemente-Moragón, Juan Martínez-Milla, Eduardo Oliver, Arnoldo Santos, Javier Flandes, Iker Fernández, Lorena Rodríguez-González, Cristina Serrano Del Castillo, Ana-María Ioan, María López-Álvarez, Sandra Gómez-Talavera, Carlos Galán-Arriola, Valentín Fuster, César Pérez-Calvo, Borja IbáñezPMID: 34474731 DOI: 10.1016/j.jacc.2021.07.003

Abstract

Severe coronavirus disease-2019 (COVID-19) can progress to an acute respiratory distress syndrome (ARDS), which involves alveolar infiltration by activated neutrophils. The beta-blocker metoprolol has been shown to ameliorate exacerbated inflammation in the myocardial infarction setting.The purpose of this study was to evaluate the effects of metoprolol on alveolar inflammation and on respiratory function in patients with COVID-19-associated ARDS.

A total of 20 COVID-19 patients with ARDS on invasive mechanical ventilation were randomized to metoprolol (15 mg daily for 3 days) or control (no treatment). All patients underwent bronchoalveolar lavage (BAL) before and after metoprolol/control. The safety of metoprolol administration was evaluated by invasive hemodynamic and electrocardiogram monitoring and echocardiography.

Metoprolol administration was without side effects. At baseline, neutrophil content in BAL did not differ between groups. Conversely, patients randomized to metoprolol had significantly fewer neutrophils in BAL on day 4 (median: 14.3 neutrophils/µl [Q1, Q3: 4.63, 265 neutrophils/µl] vs median: 397 neutrophils/µl [Q1, Q3: 222, 1,346 neutrophils/µl] in the metoprolol and control groups, respectively; P = 0.016). Metoprolol also reduced neutrophil extracellular traps content and other markers of lung inflammation. Oxygenation (PaO

:FiO

) significantly improved after 3 days of metoprolol treatment (median: 130 [Q1, Q3: 110, 162] vs median: 267 [Q1, Q3: 199, 298] at baseline and day 4, respectively; P = 0.003), whereas it remained unchanged in control subjects. Metoprolol-treated patients spent fewer days on invasive mechanical ventilation than those in the control group (15.5 ± 7.6 vs 21.9 ± 12.6 days; P = 0.17).

In this pilot trial, intravenous metoprolol administration to patients with COVID-19-associated ARDS was safe, reduced exacerbated lung inflammation, and improved oxygenation. Repurposing metoprolol for COVID-19-associated ARDS appears to be a safe and inexpensive strategy that can alleviate the burden of the COVID-19 pandemic.

Should We Be Using Upstream Beta-Blocker Therapy for Acute Myocardial Infarction?

Georgios Giannakopoulos, Stephane NoblePMID: 33961118 DOI: 10.1007/s11886-021-01494-3

Abstract

Controversy exists whether beta-blockers should be given before primary percutaneous coronary intervention (PCI) or to defer their administration for up to 24 hours.Animal studies, most of them conducted in the 1970s and 1980s, showed evidence that early beta-blocker administration may reduce infarct size. Subsequent human studies had mixed results on infarct size and survival. More specifically, in the current primary PCI era, only four studies evaluated the impact of early intravenous beta-blocker administration after acute myocardial infarction, only two of them before PCI. All studies agree that in hemodynamically stable patients, early intravenous beta-blocker administration is safe and protected against malignant arrhythmias. Nevertheless, results on infarct size and mortality are equivocal. Considering the heterogeneity of currently available data, further studies are still needed to assess the benefit of early injection of metoprolol in STEMI patients in a large double-blinded and randomized design versus placebo.

Massive metoprolol overdose requiring ECMO: brief review of the evidence behind recommended treatments

Shameen Salam, Brandon Nornhold, Jihad MallatPMID: 33952561 DOI: 10.1136/bcr-2019-232130